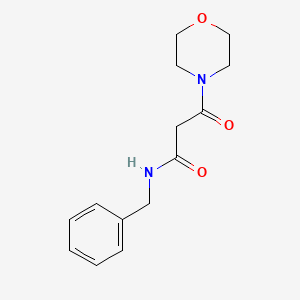![molecular formula C20H25N3O B6636470 N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is not fully understood. However, it has been suggested that N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. In addition, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to modulate the activity of the glutamatergic system, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. In addition, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to reduce oxidative stress and inflammation, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is that it has been shown to have a relatively low toxicity profile in animal studies. In addition, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is that its exact mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide. One area of focus could be on further elucidating its mechanism of action, which may help to identify new therapeutic applications. In addition, future research could investigate the use of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies could investigate the potential use of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide in the treatment of other neurological disorders, such as Parkinson's disease or Huntington's disease.
In conclusion, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a promising compound that has been shown to have a wide range of potential therapeutic applications. While further research is needed to fully understand its mechanism of action and potential uses, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide represents a promising area of research for the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide involves the reaction of 3-methylbenzylamine with 1-(4-chlorophenyl)piperazine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with N-chlorosuccinimide to yield N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide. This synthesis method has been described in detail in a study published by the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. In addition, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to have potential as a treatment for drug addiction and withdrawal symptoms. Several studies have also investigated the potential use of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-6-5-7-18(14-17)15-21-20(24)16-22-10-12-23(13-11-22)19-8-3-2-4-9-19/h2-9,14H,10-13,15-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWRMKSJZYFLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)


![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)

![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)